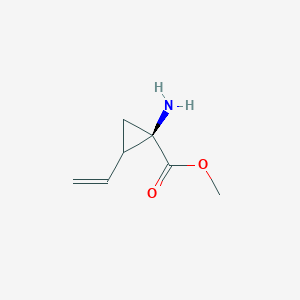
(R)-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11BrFNO. This compound is of interest due to its unique structural features, which include a bromine and fluorine atom attached to a phenyl ring, and an amino alcohol functional group. These features make it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-bromo-2-fluorobenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding secondary alcohol.
Amination: The secondary alcohol is then converted to the desired amino alcohol via reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)propan-1-one.
Reduction: Formation of 2-amino-2-(5-bromo-2-fluorophenyl)propan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino alcohol functional group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-amino-2-(5-chloro-2-fluorophenyl)propan-1-ol
- ®-2-amino-2-(5-bromo-2-chlorophenyl)propan-1-ol
- ®-2-amino-2-(5-bromo-2-methylphenyl)propan-1-ol
Uniqueness
®-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1228571-14-9 |
|---|---|
Formule moléculaire |
C9H11BrFNO |
Poids moléculaire |
248.09 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3/t9-/m0/s1 |
Clé InChI |
HGJUZIPMXALMKU-VIFPVBQESA-N |
SMILES isomérique |
C[C@](CO)(C1=C(C=CC(=C1)Br)F)N |
SMILES canonique |
CC(CO)(C1=C(C=CC(=C1)Br)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


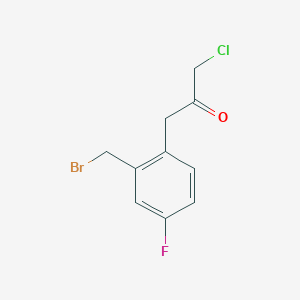
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)
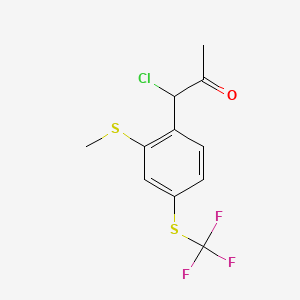

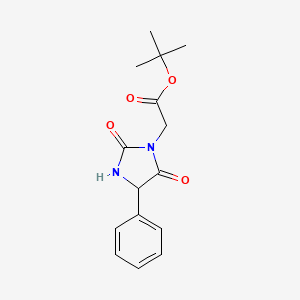
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
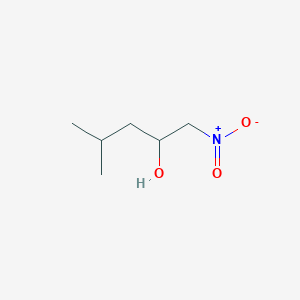


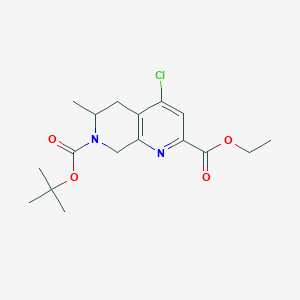
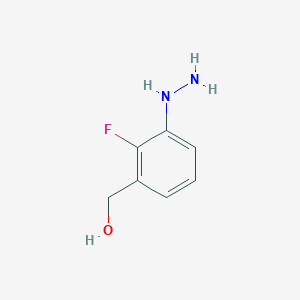
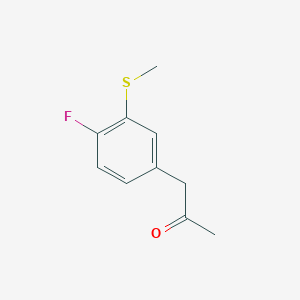
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)
